molecular formula C24H26ClN3O3S B2507295 N-(5-chloro-2-methoxyphenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide CAS No. 878052-96-1

N-(5-chloro-2-methoxyphenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide

Cat. No.: B2507295
CAS No.: 878052-96-1
M. Wt: 472
InChI Key: CKCTYIUARUYDDP-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a hybrid pharmacophore:

  • Indole core: A 1H-indol-3-yl moiety substituted with a 2-oxo-2-(piperidin-1-yl)ethyl group at the N1 position.
  • Sulfanyl linkage: A thioether bridge connecting the indole to an acetamide backbone.
  • Aryl substituent: A 5-chloro-2-methoxyphenyl group attached to the acetamide’s nitrogen atom.

This compound is structurally optimized for targeting enzymes such as lipoxygenase (LOX) and cyclooxygenase (COX), as inferred from related analogs in the indole-acetamide class . Its synthesis typically involves coupling 2-mercaptoindole derivatives with chloroacetamide intermediates under basic conditions, followed by purification via HPLC .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O3S/c1-31-21-10-9-17(25)13-19(21)26-23(29)16-32-22-14-28(20-8-4-3-7-18(20)22)15-24(30)27-11-5-2-6-12-27/h3-4,7-10,13-14H,2,5-6,11-12,15-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCTYIUARUYDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods that introduce the indole ring.

    Attachment of the Piperidine Moiety:

    Introduction of the Sulfanylacetamide Group: This is typically done via thiol-ene reactions or other sulfur-based chemistry.

    Final Coupling: The final step involves coupling the indole-piperidine intermediate with the 5-chloro-2-methoxyphenyl group under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings or the piperidine moiety.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that N-(5-chloro-2-methoxyphenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide exhibits significant antimicrobial activity. In vitro assays demonstrated effectiveness against various microbial strains, suggesting potential for development as an antimicrobial agent.

Antitumor Activity

The compound has shown promising antitumor effects in several studies:

  • Cell Line Testing : In vitro assays on human lung cancer cell lines (A549, HCC827, NCI-H358) revealed moderate to high cytotoxicity, with IC50 values ranging from 2.12 μM to 20.46 μM depending on the specific cell line and assay format used.
  • Mechanism of Action : The antitumor activity is believed to be mediated through interactions with specific molecular targets that modulate signal transduction pathways, leading to apoptosis in cancer cells.

Case Studies

Case Study 1: Antitumor Efficacy in Lung Cancer

A study investigated the efficacy of the compound on various lung cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways. This suggests its potential as a therapeutic agent for lung cancer treatment.

Case Study 2: Antimicrobial Activity Against Resistant Strains

Another study focused on the antimicrobial properties of the compound against resistant bacterial strains. The findings showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Aryl Group

The 5-chloro-2-methoxyphenyl group in the target compound distinguishes it from analogs with alternative aryl substituents:

Compound Name Aryl Substituent Key Biological Activity Reference
Target compound 5-chloro-2-methoxyphenyl Lipoxygenase inhibition (hypothesized)
N-(4-chlorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide 4-chlorophenyl Not reported; structural analog
N-(p-tolyl)-2-((5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl)sulfanyl)acetamide p-tolyl Antibacterial, enzyme inhibition

Analysis :

  • Substitution at the 2-methoxy position may reduce metabolic deactivation compared to unsubstituted chlorophenyl analogs .

Modifications in the Heterocyclic Moieties

Indole Core Modifications

Variations in the indole scaffold and its substitutions significantly alter bioactivity:

Compound Name Indole Substitution Activity Profile Reference
Target compound 1-[2-oxo-2-(piperidin-1-yl)ethyl]indole Hypothesized LOX/COX inhibition
N-(5-chloro-2-methoxyphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]indole Unknown; sulfonyl linkage
2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)sulfanyl)-N-(3-methoxyphenyl)acetamide Pyrimidoindole fused ring Anticancer (in silico)

Analysis :

  • The piperidin-1-yl group in the target compound offers a larger hydrophobic pocket for enzyme interactions compared to pyrrolidin-1-yl (smaller ring, reduced steric bulk) .
  • Sulfanyl vs. sulfonyl linkages : Sulfanyl (thioether) groups generally improve metabolic stability over sulfonyl groups, which are more electron-withdrawing and may reduce bioavailability .

Functional Group Replacements

Acetamide Backbone Variants

The acetamide moiety’s modifications influence solubility and target selectivity:

Compound Name Acetamide Modification Key Property Reference
Target compound Sulfanyl-linked acetamide Balanced logP (estimated ~3.5)
2-((5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-methylphenyl)acetamide Oxadiazole-thioacetamide Enhanced antibacterial activity
N-(2,4-dichlorophenyl)-2-[(4-cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide Triazole-thioacetamide Antifungal

Analysis :

  • The indole-sulfanyl-acetamide scaffold in the target compound balances hydrophobicity and hydrogen-bonding capacity, favoring enzyme active-site interactions .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H21ClN4O4S
  • Molecular Weight : 472.9 g/mol
  • IUPAC Name : N-(5-chloro-2-methoxyphenyl)-2-(1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl)sulfanylacetamide

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related indole derivatives demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM .

CompoundTarget BacteriaMIC (µM)
Compound AS. aureus20
Compound BE. coli40
Compound CMulti-drug resistant S. aureus30

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies revealed that the compound induces apoptosis in cancer cells through the activation of intrinsic apoptotic pathways, which is characterized by mitochondrial membrane potential loss and caspase activation .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It is suggested that N-(5-chloro-2-methoxyphenyl)-2-{...} interacts with cellular receptors, modulating signal transduction pathways critical for cell survival and proliferation.

Case Studies

Several studies have documented the biological activity of similar compounds:

  • Antibacterial Activity : A study conducted by Shafiee et al. highlighted the effectiveness of indole derivatives against Gram-positive and Gram-negative bacteria, establishing a foundation for further research on N-(5-chloro...) derivatives .
  • Cancer Research : In a comparative study, derivatives of this compound were tested against various cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis .

Q & A

Q. Q1: What are the optimal synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide, and how can purity be maximized?

A:

  • Synthetic Routes : Multi-step approaches are typical, starting with functionalization of the indole core (e.g., alkylation at the N1 position with 2-oxo-2-(piperidin-1-yl)ethyl groups) followed by sulfanyl-acetamide coupling. For example, highlights coupling reactions using carbodiimide-based activating agents (e.g., EDC/HOBt) to link the sulfanyl-acetamide moiety to the indole scaffold .
  • Purity Optimization : Use HPLC (C18 column, acetonitrile/water gradient) to monitor reaction progress and isolate intermediates. Recrystallization from ethanol/water (7:3 v/v) improves final compound purity. emphasizes the importance of reaction temperature control (0–5°C during coupling) to minimize side-product formation .

Q. Q2: Which spectroscopic techniques are most effective for structural confirmation of this compound?

A:

  • NMR : ¹H and ¹³C NMR are critical. Key signals include:
    • Indole H3 proton : δ 7.2–7.4 ppm (doublet, J = 8.0 Hz).
    • Piperidinyl methylene protons : δ 3.4–3.6 ppm (multiplet).
    • Sulfanyl-acetamide carbonyl : δ 168–170 ppm in ¹³C NMR .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calculated for C24H25ClN3O3S: 482.13 g/mol) with error <2 ppm .

Q. Q3: How can researchers assess the compound’s stability under varying pH conditions?

A:

  • Method : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λmax = 270 nm) and HPLC. notes that sulfanyl linkages are prone to hydrolysis at pH >10, requiring stabilization with antioxidants like BHT .

Advanced Research Questions

Q. Q4: What experimental strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

A:

  • Mechanistic Profiling : Use orthogonal assays:
    • Enzyme Inhibition : Measure IC50 in fluorogenic substrate-based assays (e.g., trypsin-like proteases).
    • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs). suggests that the piperidinyl-oxoethyl group may exhibit dual binding modes, requiring molecular docking (AutoDock Vina) to map interaction sites .
  • Data Normalization : Include positive controls (e.g., known inhibitors) and adjust for nonspecific binding using scrambled peptide controls .

Q. Q5: How can structure-activity relationships (SAR) be systematically explored for this compound?

A:

  • Derivatization : Modify key regions:
    • Indole C3-sulfanyl group : Replace sulfur with oxygen/selenium to assess electronic effects.
    • Piperidinyl substituents : Introduce methyl/fluoro groups to probe steric/electrostatic interactions.
  • High-Throughput Screening : Use parallel synthesis to generate a 50-member library. recommends Alamar Blue assays for cytotoxicity screening and SPR for binding kinetics .

Q. Q6: What advanced computational methods predict the compound’s interaction with lipid membranes or intracellular targets?

A:

  • Molecular Dynamics (MD) : Simulate partitioning into lipid bilayers (CHARMM36 force field) to predict bioavailability. highlights logP calculations (cLogP ≈ 3.2) indicating moderate hydrophobicity .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical H-bond acceptors (e.g., acetamide carbonyl) and hydrophobic hotspots (chlorophenyl group) .

Methodological Challenges & Solutions

Q. Q7: How can researchers address low yields in the final coupling step of the synthesis?

A:

  • Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂/Xantphos) for Suzuki-Miyaura couplings. reports 15–20% yield improvements with microwave-assisted synthesis (100°C, 30 min) .
  • Solvent Effects : Replace DMF with DMA or NMP to reduce byproduct formation. notes that DMA enhances solubility of aromatic intermediates .

Q. Q8: What strategies validate the compound’s metabolic stability in preclinical models?

A:

  • In Vitro Models : Use liver microsomes (human/rat) with NADPH cofactors. Monitor metabolite formation via LC-MS/MS. identifies hydroxylation at the piperidinyl ring as a major metabolic pathway .
  • In Silico Tools : SwissADME predicts CYP3A4/2D6 as primary metabolizing enzymes, guiding inhibitor co-administration studies .

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